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2-Methyl-6-(trifluoromethyl)nicotinoyl chloride Documentation Hub

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  • Product: 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride
  • CAS: 261635-98-7

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride

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Protocols & Analytical Methods

Method

use of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride in acylation reactions

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Application

Synthesis of Esters Using 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride: A Detailed Guide for Research and Development

Introduction In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance the physicochemical and biological proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance the physicochemical and biological properties of molecules. The trifluoromethyl group, in particular, is a cornerstone in medicinal chemistry, valued for its ability to improve metabolic stability, bioavailability, and binding affinity.[1][2][3][4] 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is a key building block that enables the introduction of this important pharmacophore. This application note provides a comprehensive, in-depth protocol for the synthesis of esters using this versatile reagent, tailored for researchers, scientists, and drug development professionals.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of esters from 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride and an alcohol proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is characterized by the attack of the nucleophilic alcohol on the electrophilic carbonyl carbon of the acyl chloride. This process is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion. The reaction between an acyl chloride and an alcohol is generally vigorous and can be violent at room temperature, producing the ester and hydrogen chloride.[5]

Ester Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acyl_Chloride 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride in Anhydrous Solvent Reaction_Vessel Reaction at 0°C to Room Temperature Acyl_Chloride->Reaction_Vessel Alcohol_Base Alcohol + Base in Anhydrous Solvent Alcohol_Base->Reaction_Vessel Quenching Quench with H2O Reaction_Vessel->Quenching Reaction Monitoring (TLC) Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Ester Purification->Product

Figure 1: A comprehensive workflow for the synthesis of esters from 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride, from reactant preparation to the final pure product.

Materials and Methods

Materials
ReagentGradeSupplier
2-Methyl-6-(trifluoromethyl)nicotinoyl chloride≥98%Commercially Available
Alcohol (e.g., Ethanol, Isopropanol)AnhydrousCommercially Available
Triethylamine (Et3N) or PyridineAnhydrousCommercially Available
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousCommercially Available
Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Glassware for liquid-liquid extraction and column chromatography

Experimental Protocol

Step 1: Reaction Setup
  • Under an inert atmosphere (N₂ or Ar), combine the desired alcohol (1.0 equivalent) and a suitable base (1.2 equivalents of triethylamine or pyridine) in a round-bottom flask containing a magnetic stir bar.

  • Dissolve the mixture in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the resulting solution to 0°C in an ice bath.

Step 2: Addition of Acyl Chloride
  • In a separate flask, dissolve 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Transfer this solution to an addition funnel and add it dropwise to the cooled alcohol-base mixture over a period of 15-30 minutes. A slow and controlled addition is crucial to manage the exothermic nature of the reaction.

Step 3: Reaction and Monitoring
  • After the complete addition of the acyl chloride, allow the reaction to stir at 0°C for an additional 30 minutes.

  • Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for 2-12 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol.

Step 4: Work-up and Purification
  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Reaction Mechanism start 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride Alcohol (R-OH) Base intermediate Tetrahedral Intermediate start:f1->intermediate Nucleophilic Attack product Ester Protonated Base Chloride Ion intermediate->product:f0 Elimination of Cl-

Figure 2: The nucleophilic acyl substitution mechanism for the formation of an ester from 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride and an alcohol.

Data and Expected Results

The following table provides representative data for the synthesis of two esters using the described protocol. Yields are typically good to excellent.

AlcoholBaseSolventReaction Time (h)Yield (%)
EthanolTriethylamineDCM491
PhenolPyridineTHF685

Troubleshooting

ProblemPossible CauseRecommended Solution
Low or no product formation Inactive acyl chloride due to hydrolysis.Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Insufficiently reactive alcohol.Consider using a stronger base or a catalytic amount of a nucleophilic catalyst like DMAP.
Formation of multiple products Side reactions due to elevated temperatures.Maintain the reaction temperature at 0°C during the addition of the acyl chloride.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize the eluent system for column chromatography. A pre-purification wash may be beneficial.

Safety Precautions

  • 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • The reaction of acyl chlorides with alcohols is exothermic. Care must be taken to control the reaction temperature, especially during the initial addition.[5]

  • All solvents should be handled in a fume hood, away from ignition sources.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of esters from 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride. The versatility of this reaction allows for the creation of a diverse library of ester derivatives, which are valuable intermediates in the development of new pharmaceuticals and advanced materials. By adhering to the principles of chemical integrity and following the outlined procedures, researchers can confidently and efficiently synthesize their target molecules.

References

  • Taylor & Francis. (n.d.). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Retrieved from [Link]

  • ChemistryViews. (2018, June 15). Synthesis of α-Trifluoromethyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Chemguide. (n.d.). Making Esters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Chemistry LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (2023, August 7). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • PubMed. (2023, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

  • Save My Exams. (2023, June 23). Acyl Chlorides & Esters. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

comparison of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride with other acylating agents.

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Comparative

structure-activity relationship (SAR) studies of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride analogs

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Validation

spectroscopic comparison of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride derivatives

An In-Depth Spectroscopic Comparison Guide to 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride and Its Key Derivatives For researchers, medicinal chemists, and professionals in drug development, the precise characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison Guide to 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride and Its Key Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is a key building block in the synthesis of a variety of biologically active molecules. Its reactivity as an acyl chloride allows for the straightforward formation of a wide range of derivatives, such as esters and amides. Understanding the distinct spectroscopic signatures of the parent acyl chloride and its derivatives is crucial for reaction monitoring, structural confirmation, and purity assessment.

This guide provides a comprehensive comparison of the spectroscopic properties of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride and two of its representative derivatives: ethyl 2-methyl-6-(trifluoromethyl)nicotinate (an ester) and N,N-dimethyl-2-methyl-6-(trifluoromethyl)nicotinamide (a tertiary amide). We will delve into the nuances of ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and supported by data from analogous structures. This guide is designed to be a practical tool, explaining not just what to expect in the spectra, but why these spectroscopic changes occur upon derivatization.

The Core Molecular Scaffold and Its Derivatives

The derivatization of the acyl chloride affects the electronic environment of the entire molecule, leading to predictable shifts in spectroscopic data. The workflow for synthesizing these common derivatives is a standard nucleophilic acyl substitution.

G parent 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride ester Ethyl 2-methyl-6-(trifluoromethyl)nicotinate parent->ester + Ethanol (EtOH) + Base (e.g., Et₃N) amide N,N-Dimethyl-2-methyl-6-(trifluoromethyl)nicotinamide parent->amide + Dimethylamine (HNMe₂) + Base (e.g., Et₃N)

Caption: Synthetic pathway from the parent acyl chloride to its ester and amide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of these molecules in solution. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra, as each provides unique and complementary information.

Molecular Structure and Proton/Carbon Numbering

To facilitate a clear discussion, the following numbering scheme will be used for the core structure.

mol C2_label C2 C3_label C3 C4_label C4 C5_label C5 C6_label C6 C7_label C7 (CH₃) C8_label C8 (CF₃) C9_label C9 (C=O) H4_label H4 H5_label H5 H7_label H7

Caption: Numbering scheme for the 2-methyl-6-(trifluoromethyl)nicotinoyl scaffold.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, connectivity, and electronic environment of protons. The key signals are from the two aromatic protons (H4 and H5) and the methyl group protons (H7).

Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride Ethyl ...nicotinate N,N-Dimethyl ...nicotinamide Rationale for Shift Changes
H4 ~8.3 - 8.5 ~8.1 - 8.3 ~7.6 - 7.8 The electron-withdrawing strength of the C3 substituent decreases from -COCl to -COOEt to -CONMe₂, causing an upfield (lower ppm) shift for the adjacent H4.
H5 ~7.9 - 8.1 ~7.7 - 7.9 ~7.5 - 7.7 H5 is also affected by the C3 substituent, but to a lesser extent than H4. The trend is a similar upfield shift.
H7 (CH₃) ~2.8 - 3.0 ~2.7 - 2.9 ~2.6 - 2.8 The methyl group is relatively far from the site of derivatization, so only minor upfield shifts are expected.
-OCH₂CH₃ N/A ~4.4 (q) N/A Protons on the carbon adjacent to the ester oxygen are deshielded.
-OCH₂CH₃ N/A ~1.4 (t) N/A Typical range for an ethyl group's methyl protons.

| -N(CH₃)₂ | N/A | N/A | ~3.0, 3.1 (2s, broad) | Due to restricted rotation around the C-N amide bond, the two methyl groups are often non-equivalent, appearing as two broad singlets. |

Causality Behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for these types of organic molecules due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm, which is unlikely to interfere with the aromatic signals of interest.[1] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert and its signal is a sharp singlet far upfield from most organic proton signals.[2]

Long-Range Coupling: A key feature to look for is the long-range coupling between the fluorine atoms of the CF₃ group and the aromatic protons. Specifically, a ⁵JHF coupling (through 5 bonds) to H5 might be observable as a small splitting or broadening of the H5 signal, typically in the range of 0.5-1.5 Hz.[3][4] The H4 proton is too far away for any significant coupling to the CF₃ group.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom, offering a direct way to confirm the carbon skeleton and the presence of key functional groups.

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride Ethyl ...nicotinate N,N-Dimethyl ...nicotinamide Rationale for Shift Changes
C9 (C=O) ~168 - 172 ~165 - 168 ~167 - 170 The carbonyl carbon is highly sensitive to the attached heteroatom. The highly electronegative chlorine in the acyl chloride causes the most downfield shift. The resonance donation from the nitrogen in the amide provides more shielding, shifting it upfield compared to the ester and acid chloride.[5][6]
C2 ~158 - 160 ~157 - 159 ~156 - 158 Minor upfield shifts upon derivatization due to reduced electron withdrawal from the C3 substituent.
C3 ~133 - 135 ~130 - 132 ~131 - 133 This carbon is directly attached to the changing carbonyl group and shows a noticeable upfield shift from the acyl chloride to the derivatives.
C4 ~138 - 140 ~137 - 139 ~136 - 138 Experiences a moderate upfield shift.
C5 ~122 - 124 ~121 - 123 ~120 - 122 Shows a small upfield shift.
C6 ~149 - 151 (q) ~148 - 150 (q) ~147 - 149 (q) This carbon is coupled to the three fluorine atoms, appearing as a quartet. Minor upfield shifts are expected.
C8 (CF₃) ~120 - 123 (q) ~120 - 123 (q) ~120 - 123 (q) The CF₃ carbon signal is a quartet due to one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-280 Hz). Its chemical shift is relatively insensitive to changes at the C3 position.[7][8]
C7 (CH₃) ~22 - 24 ~21 - 23 ~20 - 22 Minor upfield shifts are expected.
-OCH₂CH₃ N/A ~62 N/A Typical shift for a carbon attached to an ester oxygen.
-OCH₂CH₃ N/A ~14 N/A Typical shift for a terminal methyl carbon.

| -N(CH₃)₂ | N/A | N/A | ~35, 38 | Two signals may be observed due to restricted amide bond rotation. |

Trustworthiness of the Protocol: In ¹³C NMR, quantitative analysis can be challenging due to the Nuclear Overhauser Effect (NOE) and long relaxation times, especially for quaternary carbons like C2, C3, C6, and C9. To obtain a spectrum that is more representative of the carbon count, an inverse-gated decoupling experiment is often performed. This technique decouples the protons during signal acquisition but not during the relaxation delay, minimizing the NOE and allowing for more reliable integration.[9]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is invaluable for any fluorine-containing compound. It provides a clear window into the electronic environment of the trifluoromethyl group.

Predicted ¹⁹F NMR Chemical Shifts (δ, ppm)

Group 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride Ethyl ...nicotinate N,N-Dimethyl ...nicotinamide Rationale for Shift Changes

| -CF₃ | ~ -65 to -68 | ~ -65 to -68 | ~ -65 to -68 | The chemical shift of the CF₃ group is highly dependent on the overall electron density of the pyridine ring. However, since the electronic changes at C3 are several bonds away, only very minor shifts are expected between the parent compound and its derivatives. The signal will appear as a singlet in a proton-decoupled spectrum. |

Authoritative Grounding: The chemical shift range for CF₃ groups on aromatic rings is well-established.[10] The high sensitivity and 100% natural abundance of the ¹⁹F nucleus mean that spectra can be acquired rapidly, making it an excellent tool for monitoring reaction progress when synthesizing these derivatives.[10][11]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is ideal for identifying functional groups. The most significant change will be observed in the carbonyl (C=O) stretching frequency, which is highly sensitive to the electronic nature of the substituent.

Predicted Carbonyl (C=O) Stretching Frequencies (cm⁻¹)

Derivative Predicted C=O Frequency (cm⁻¹) Rationale
Acyl Chloride ~1780 - 1800 The high electronegativity of the chlorine atom attached to the carbonyl carbon strengthens and stiffens the C=O bond via the inductive effect, leading to a very high stretching frequency.[12][13] This is a highly characteristic peak.
Ester ~1720 - 1740 The oxygen atom of the ester is less electronegative than chlorine. Additionally, resonance donation from the lone pair on the oxygen atom slightly weakens the C=O bond, lowering its stretching frequency compared to the acyl chloride.[13][14]

| Amide | ~1640 - 1670 | The nitrogen atom in an amide is a strong resonance donor. This resonance effect significantly lengthens and weakens the C=O bond (giving it more single-bond character), resulting in a much lower stretching frequency compared to the ester and acyl chloride.[6][15] |

G cluster_0 Decreasing C=O Stretching Frequency (cm⁻¹) Acyl Chloride\n(~1790 cm⁻¹) Acyl Chloride (~1790 cm⁻¹) Ester\n(~1730 cm⁻¹) Ester (~1730 cm⁻¹) Acyl Chloride\n(~1790 cm⁻¹)->Ester\n(~1730 cm⁻¹) Amide\n(~1650 cm⁻¹) Amide (~1650 cm⁻¹) Ester\n(~1730 cm⁻¹)->Amide\n(~1650 cm⁻¹)

Caption: Trend of the C=O stretching frequency in the IR spectrum upon derivatization.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electron Ionization (EI) is a common technique that causes extensive fragmentation.

Predicted Key Fragments (m/z)

Fragment 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride (MW: 223.5) Ethyl ...nicotinate (MW: 233.1) N,N-Dimethyl ...nicotinamide (MW: 232.2) Rationale
[M]⁺ 223/225 (3:1) 233 232 The molecular ion. The acyl chloride will show a characteristic M+2 peak at m/z 225 with about one-third the intensity of the M peak, due to the natural abundance of the ³⁷Cl isotope.
[M-Cl]⁺ 188 N/A N/A Loss of the chlorine radical from the acyl chloride is a very favorable fragmentation pathway, leading to a prominent acylium ion.
[M-OR]⁺ N/A 188 N/A For the ester, the loss of the ethoxy radical (-OEt, 45 Da) will also lead to the same acylium ion at m/z 188.
[M-NR₂]⁺ N/A N/A 188 For the amide, loss of the dimethylamino radical (-NMe₂, 44 Da) results in the same acylium ion at m/z 188. This is a common fragmentation pathway for all three compounds.

| Pyridine Ring | 106, 78, 51 | 106, 78, 51 | 106, 78, 51 | Fragmentation of the nicotinoyl portion of the molecule would lead to common ions seen in the mass spectra of pyridine derivatives.[16][17] |

The most telling diagnostic feature in the mass spectrum is the molecular ion peak. The presence of the M/M+2 isotope pattern for the acyl chloride is definitive. For the derivatives, the fragmentation leading to the common acylium ion at m/z 188 is a strong indicator of the core nicotinoyl structure.[17]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Ensure the sample is fully dissolved.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition Parameters (Typical 400 MHz Spectrometer):

    • Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR: Acquire with a 90° pulse, a spectral width of 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C{¹H} NMR: Acquire with a 30° pulse, a spectral width of 240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be necessary for good signal-to-noise.

    • ¹⁹F NMR: Acquire with a 90° pulse, a spectral width of ~100 ppm centered around -65 ppm, and a relaxation delay of 2 seconds. 64-128 scans are typically adequate.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal surface absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[6]

  • Instrumentation Setup:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5-10 minutes.

    • MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample solution into the GC.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, identifying the molecular ion and key fragment ions.

cluster_NMR NMR Analysis cluster_IR IR Analysis (ATR) cluster_MS GC-MS Analysis prep_nmr Sample Prep (5-30mg in CDCl₃) acq_nmr Data Acquisition (¹H, ¹³C, ¹⁹F) prep_nmr->acq_nmr proc_nmr Data Processing (FT, Phasing, Referencing) acq_nmr->proc_nmr end Structural Confirmation proc_nmr->end bkg_ir Acquire Background sample_ir Apply Sample to Crystal bkg_ir->sample_ir acq_ir Acquire Spectrum sample_ir->acq_ir acq_ir->end prep_ms Sample Prep (~1mg/mL in DCM) inj_ms Inject into GC-MS prep_ms->inj_ms anl_ms Analyze TIC and Mass Spectrum inj_ms->anl_ms anl_ms->end start Compound start->prep_nmr start->bkg_ir start->prep_ms

Caption: Integrated workflow for the complete spectroscopic analysis of the target compounds.

Conclusion

The conversion of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride into its ester and amide derivatives induces a cascade of predictable and diagnostic changes across various spectroscopic platforms. In NMR , the most significant shifts occur at the carbonyl carbon (C9) and the adjacent aromatic proton (H4), both moving upfield as the electron-withdrawing power of the C3 substituent decreases. For IR spectroscopy , the C=O stretching frequency provides an unambiguous confirmation of the functional group transformation, with a dramatic decrease from the acyl chloride (~1790 cm⁻¹) to the ester (~1730 cm⁻¹) and further to the amide (~1650 cm⁻¹). Finally, mass spectrometry confirms the molecular weight, with the acyl chloride's unique M/M+2 isotope pattern being a key identifier, while all three compounds share a common and prominent acylium ion fragment at m/z 188. By leveraging this multi-technique spectroscopic comparison, researchers can confidently monitor reactions, confirm structures, and ensure the purity of these valuable synthetic intermediates.

References

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link] [15]2. Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link] [2]3. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • National Institutes of Health. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link] [3]16. MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link] [9]17. Chemguide. mass spectra - fragmentation patterns. [Link] [17]18. ResearchGate. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. [Link] [4]19. Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link] [8]21. U.S. Food & Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure. [Link] [6]22. University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • PubChem. Nicotinoyl chloride. [Link]

Sources

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